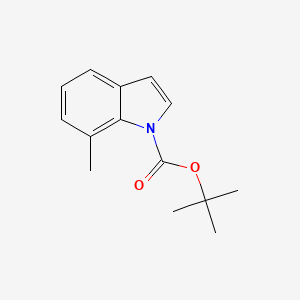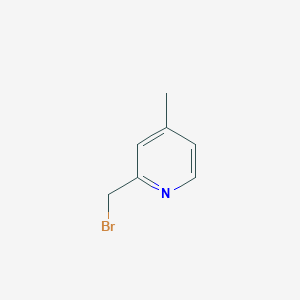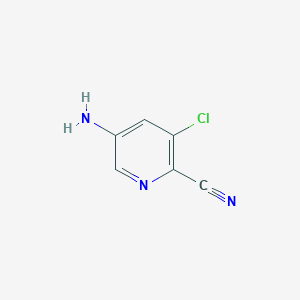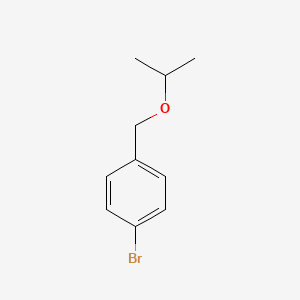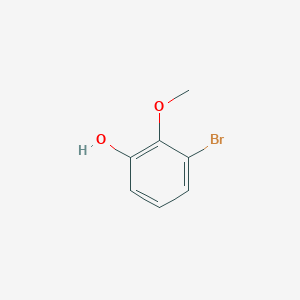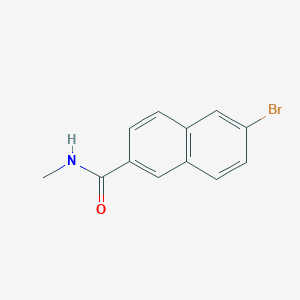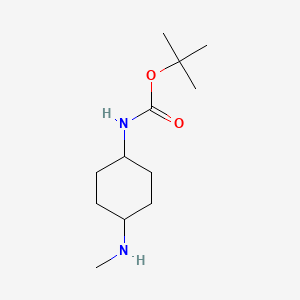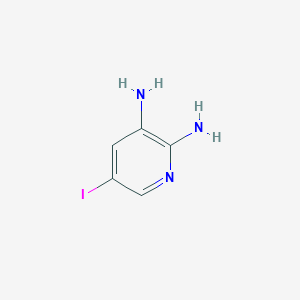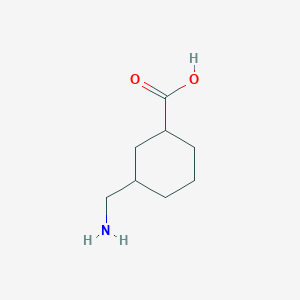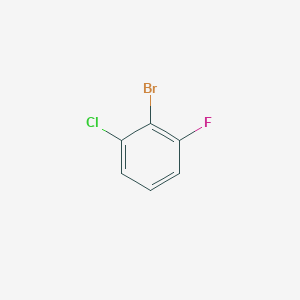
2-Bromo-1-chloro-3-fluorobenzene
Descripción general
Descripción
2-Bromo-1-chloro-3-fluorobenzene is a halogenated aromatic compound that contains bromine, chlorine, and fluorine substituents on a benzene ring. This compound is of interest due to its potential as an intermediate in organic synthesis and its unique physical and chemical properties resulting from the presence of different halogens.
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be complex due to the reactivity of the halogens. A related compound, 1,4-bis(bromomethyl)-2-fluorobenzene, was synthesized from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine via diazotization and bromination . These methods could potentially be adapted for the synthesis of 2-Bromo-1-chloro-3-fluorobenzene by altering the starting materials and reaction conditions to introduce the appropriate halogen substituents at the desired positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be studied using spectroscopic techniques. For instance, the molecular structure of chlorobenzene was derived from H,H dipole-dipole coupling constants obtained from NMR spectra, and it was found to be in good agreement with the microwave (MW) structure . Although the study focused on chlorobenzene and bromobenzene, similar methods could be used to analyze the molecular structure of 2-Bromo-1-chloro-3-fluorobenzene.
Chemical Reactions Analysis
Halogenated benzenes can undergo various chemical reactions, including nucleophilic substitution and carbonylation. For example, 1-bromo-2-fluorobenzenes were used in carbonylative transformations with different nucleophiles to form six-membered heterocycles . This indicates that 2-Bromo-1-chloro-3-fluorobenzene could also participate in similar reactions, potentially leading to the formation of various heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes can be significantly influenced by the halogen atoms present. The FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using DFT methods . These calculations, along with the study of electronic properties such as absorption wavelengths and frontier molecular orbital energies, provide a comprehensive understanding of the compound's behavior. The presence of different halogens in 2-Bromo-1-chloro-3-fluorobenzene would likely result in unique properties that could be studied using similar spectroscopic and computational techniques.
Aplicaciones Científicas De Investigación
Electrochemical Fluorination
A study by Horio et al. (1996) explored the fluorination of halobenzenes, including compounds similar to 2-Bromo-1-chloro-3-fluorobenzene, in liquid R4NF . mHF. The research focused on understanding the side-reactions and formation mechanisms during the fluorination process, which is critical for the synthesis of complex fluorinated organic compounds (Horio et al., 1996).
Photoreactions with Cyclopentene
Bryce-Smith et al. (1980) investigated the photoreactions of halogenobenzenes, including chloro-, bromo-, and iodo-benzenes, with cyclopentene. These reactions, which involve insertion into the C–halogen bond, are significant for understanding the reactivity of halogenated benzenes under light exposure (Bryce-Smith et al., 1980).
Vibrational Spectra of Halobenzene Cations
Kwon et al. (2002) provided detailed insights into the vibrational spectra of halobenzene cations, including fluoro-, chloro-, and bromobenzene. Understanding these spectra is essential for the application of these compounds in spectroscopy and material science (Kwon et al., 2002).
Spectroscopic Studies
Ilango et al. (2008) conducted FTIR and Raman spectral investigations on compounds like 2-chloro-1,3-dibromo-5-fluorobenzene. Such studies are crucial for understanding the molecular structure and bonding characteristics of halogenated benzenes (Ilango et al., 2008).
Palladium-Catalyzed Reactions
Chen et al. (2014) explored the palladium-catalyzed carbonylative transformations of 1-bromo-2-fluorobenzenes with various nucleophiles. This research is relevant to the development of pharmaceuticals and complex organic molecules (Chen et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-1-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-6-4(8)2-1-3-5(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBESIUPWXGQOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620402 | |
| Record name | 2-Bromo-1-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-chloro-3-fluorobenzene | |
CAS RN |
309721-44-6 | |
| Record name | 2-Bromo-1-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-chloro-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


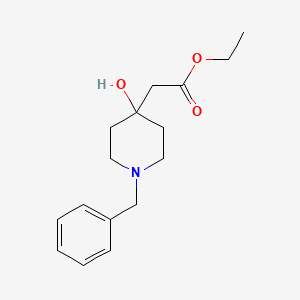

![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)
